molecular formula C9H10ClNO B1660461 3-Amino-1-(2-chlorophenyl)propan-1-one CAS No. 771579-61-4

3-Amino-1-(2-chlorophenyl)propan-1-one

Cat. No.: B1660461
CAS No.: 771579-61-4
M. Wt: 183.63
InChI Key: BISCTLDHFLGLOV-UHFFFAOYSA-N
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Description

3-Amino-1-(2-chlorophenyl)propan-1-one is a substituted cathinone derivative characterized by a primary amino group (-NH₂) at the β-position (C3) of the propan-1-one backbone and a 2-chlorophenyl substituent at the ketone-bearing carbon (C1). This structural arrangement distinguishes it from closely related compounds, such as chloromethcathinone (CMC) isomers, which typically feature a methylamino group (-NCH₃) at the α-position (C2) .

Properties

CAS No.

771579-61-4

Molecular Formula

C9H10ClNO

Molecular Weight

183.63

IUPAC Name

3-amino-1-(2-chlorophenyl)propan-1-one

InChI

InChI=1S/C9H10ClNO/c10-8-4-2-1-3-7(8)9(12)5-6-11/h1-4H,5-6,11H2

InChI Key

BISCTLDHFLGLOV-UHFFFAOYSA-N

SMILES

C1=CC=C(C(=C1)C(=O)CCN)Cl

Canonical SMILES

C1=CC=C(C(=C1)C(=O)CCN)Cl

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Cathinone Family

Table 1: Key Structural and Physicochemical Differences
Compound Name Substituent (C1) Amino Group Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Notes
3-Amino-1-(2-chlorophenyl)propan-1-one 2-Chlorophenyl C3, primary (-NH₂) C₉H₉ClNO 183.63 Limited solubility data; primary amine may enhance polarity
2-CMC (1-(2-chlorophenyl)-2-(methylamino)propan-1-one) 2-Chlorophenyl C2, secondary (-NHCH₃) C₁₀H₁₁ClNO 197.65 Reported in European drug markets; methylamino group increases lipophilicity
4-FMC (1-(4-fluorophenyl)-2-(methylamino)propan-1-one) 4-Fluorophenyl C2, secondary (-NHCH₃) C₁₀H₁₂FNO 181.21 Water-soluble HCl salt; fluorinated analog with distinct receptor affinity
3-(2-Chlorophenyl)-3-((4-nitrophenyl)amino)-1-phenylpropan-1-one 2-Chlorophenyl, 4-nitrophenylamino C3, secondary (-NHAr) C₂₁H₁₆ClN₂O₃ 385.82 Nitro group enhances electron-withdrawing effects; modified pharmacological profile

Key Observations :

  • Positional Isomerism: The 2-chlorophenyl group in this compound vs.
  • Amino Group Modification: Primary amines (e.g., 3-amino) are less lipophilic than secondary amines (e.g., methylamino in CMC derivatives), influencing blood-brain barrier penetration .
  • Halogen Effects : Chlorine (electronegativity: 3.0) vs. fluorine (4.0) impacts dipole moments and metabolic stability. Fluorinated analogs like 4-FMC may exhibit prolonged half-lives .

Derivatives with Heterocyclic or Aromatic Substitutions

Table 2: Functional Group Variations
Compound Name Core Structure Modification Molecular Weight (g/mol) Biological Relevance
3-Amino-1-(3,3-difluoropyrrolidin-1-yl)propan-1-one Difluoropyrrolidine ring at C1 178.18 Enhanced rigidity; potential CNS activity due to fluorinated heterocycle
1-(3-Aminophenyl)propan-1-one Amino group on phenyl ring (C3) 149.19 Altered electronic distribution; reduced cathinone-like activity
3-Amino-1-(1H-benzo[d]imidazol-1-yl)propan-1-one Benzimidazole substitution at C1 215.24 Mannich base derivative; antitubercular applications reported

Key Observations :

  • Aromatic vs. Aliphatic Amines: Placing the amino group on the phenyl ring (e.g., 1-(3-aminophenyl)propan-1-one) disrupts the typical cathinone pharmacophore, reducing stimulant effects .

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